molecular formula C11H6F4N2O2S B1411165 2-(2-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)thiazol-4-yl)acetic acid CAS No. 1823182-75-7

2-(2-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)thiazol-4-yl)acetic acid

Cat. No. B1411165
M. Wt: 306.24 g/mol
InChI Key: VYMPCWLIZHLVRD-UHFFFAOYSA-N
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Description

2-(2-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)thiazol-4-yl)acetic acid is a chemical compound with the molecular formula C11H6F4N2O2S . It is related to 2-Fluoro-3-(trifluoromethyl)pyridine .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string Fc1ncccc1C(F)(F)F . This indicates that the compound contains a pyridine ring with a trifluoromethyl group and a fluorine atom attached, which is consistent with the given name of the compound.


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 418.9±55.0 °C and a predicted density of 1.563±0.06 g/cm3 . Its pKa is predicted to be 3.74±0.10 .

Scientific Research Applications

Chemical Synthesis and Biological Activity

2-(2-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)thiazol-4-yl)acetic acid is a compound with potential applications in chemical synthesis and biological activities. Although direct references to this specific compound are limited, research on related fluorinated compounds provides insights into the broader context of its potential applications. Fluorinated compounds are known for their unique chemical properties, including high stability and the ability to interact specifically with biological systems, which makes them valuable in drug design and material science.

Environmental Degradation and Toxicity Studies

Studies on the environmental degradation and toxicity of polyfluoroalkyl chemicals, to which 2-(2-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)thiazol-4-yl)acetic acid could be related, indicate that these substances are of concern due to their persistence and potential toxic effects. Research into the microbial degradation of such chemicals highlights the environmental impact of fluorinated substances and the importance of understanding their breakdown processes to assess environmental risks (Liu & Mejia Avendaño, 2013; Frömel & Knepper, 2010).

Fluoroalkylation Reactions in Aqueous Media

The development of fluoroalkylation reactions, including those involving fluorinated pyridines and thiazoles, in aqueous media represents a significant advancement in green chemistry. These methods facilitate the incorporation of fluorinated groups into target molecules, offering a more environmentally friendly approach to synthesizing fluorinated compounds (Song et al., 2018).

Optoelectronic Applications

Research on functionalized quinazolines and pyrimidines, which share structural similarities with the compound , demonstrates their potential in optoelectronic materials. These compounds are used in the development of luminescent elements, photoelectric conversion elements, and organic light-emitting diodes (OLEDs), indicating the potential utility of fluorinated thiazolyl pyridines in similar applications (Lipunova et al., 2018).

properties

IUPAC Name

2-[2-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F4N2O2S/c12-7-1-5(11(13,14)15)3-16-9(7)10-17-6(4-20-10)2-8(18)19/h1,3-4H,2H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYMPCWLIZHLVRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)C2=NC(=CS2)CC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)thiazol-4-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)thiazol-4-yl)acetic acid
Reactant of Route 2
2-(2-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)thiazol-4-yl)acetic acid
Reactant of Route 3
Reactant of Route 3
2-(2-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)thiazol-4-yl)acetic acid
Reactant of Route 4
2-(2-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)thiazol-4-yl)acetic acid
Reactant of Route 5
2-(2-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)thiazol-4-yl)acetic acid
Reactant of Route 6
2-(2-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)thiazol-4-yl)acetic acid

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